(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxybenzyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.
Introduction of the dimethoxybenzyl moiety: This step involves the attachment of the dimethoxybenzyl group to the propanoic acid backbone, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: These can vary widely depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the Fmoc group suggests that it could be used in peptide synthesis, which is important for developing new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group, for example, is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the dimethoxy groups.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with different positions of the methoxy groups.
Uniqueness
The presence of the 2,5-dimethoxybenzyl moiety in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid distinguishes it from other similar compounds. This unique structural feature may confer specific chemical and biological properties that are not present in related compounds.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis and allows for selective reactions in peptide formation. The presence of the dimethoxybenzyl group is believed to influence its biological interactions and activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, derivatives of fluorenone have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is largely attributed to the structural features of the fluorenone nucleus, which facilitates interaction with bacterial cell membranes.
Antitumor Activity
The fluorenone derivatives have also been investigated for their antitumor potential. A study demonstrated that certain fluorenone analogs act as inhibitors of type I topoisomerase, which is crucial for DNA replication in cancer cells . This suggests that this compound may also exhibit similar antitumor properties through its structural analogs.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as InhA in Mycobacterium tuberculosis, highlighting a potential mechanism for its antimicrobial action .
- Cell Membrane Interaction : The lipophilic nature of the fluorenone structure allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
- Antitumor Studies : Research involving structural modifications of fluorenone derivatives showed enhanced antiproliferative effects against cancer cell lines. These modifications were linked to increased binding affinity for topoisomerase enzymes .
Comparative Analysis
The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:
Properties
Molecular Formula |
C27H27NO6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
InChI Key |
CORMIMUYUFGDET-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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